molecular formula C10H15N3 B1625602 2-Methyl-1-(pyridin-2-YL)piperazine CAS No. 72615-69-1

2-Methyl-1-(pyridin-2-YL)piperazine

Cat. No.: B1625602
CAS No.: 72615-69-1
M. Wt: 177.25 g/mol
InChI Key: UPMQBOMVBDJTML-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-2-YL)piperazine is a heterocyclic compound that contains both a piperazine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-2-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

2-Methyl-1-(pyridin-2-YL)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-YL)piperazine involves its interaction with various molecular targets. For instance, derivatives of this compound are known to act as potent and selective α2-adrenergic receptor antagonists . This interaction can modulate neurotransmitter release and has implications for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: Known for its use as an α2-adrenergic receptor antagonist.

    1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with similar biological activity.

    2-(Pyridin-2-yl)pyrimidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-Methyl-1-(pyridin-2-YL)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

2-methyl-1-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMQBOMVBDJTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500982
Record name 2-Methyl-1-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-69-1
Record name 2-Methyl-1-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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